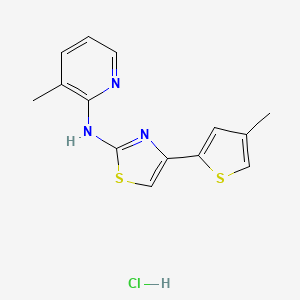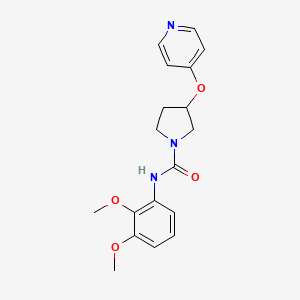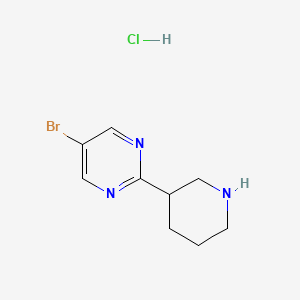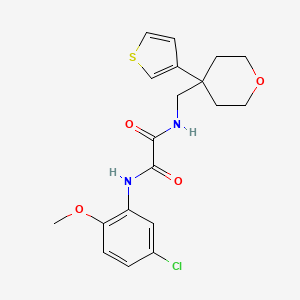![molecular formula C18H20N2O5S2 B2531363 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide CAS No. 2097916-63-5](/img/structure/B2531363.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), which is a five-membered lactam and a common motif in many pharmaceuticals and natural products . It also contains a thiophene group, which is a five-membered aromatic ring with one sulfur atom, often used in pharmaceuticals due to its aromatic stability and ability to participate in π-stacking interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction . The thiophene ring could be introduced through a coupling reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrrolidinone ring could participate in reactions involving the carbonyl group, while the thiophene ring could undergo electrophilic aromatic substitution reactions .科学的研究の応用
Antitumor and Antibacterial Agents
Sulfonamide derivatives have been synthesized for their potential as antitumor and antibacterial agents. One study outlines the synthesis of a series of compounds, including those related to the core structure of interest, showing significant activity against human tumor cell lines and bacterial strains. This indicates the compound's potential role in developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Carbonic Anhydrase Inhibitors
Sulfonamide-based compounds, including derivatives similar to the one , have been studied for their inhibitory effects on carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and inhibitors can be used to treat conditions like glaucoma, epilepsy, and altitude sickness. A study reported new aromatic sulfonamide inhibitors showing nanomolar inhibitory concentration against different carbonic anhydrase isoenzymes, highlighting the compound's relevance in medical chemistry and drug design (Supuran, Maresca, Gregáň, & Remko, 2013).
Fluorescence Properties and Anticancer Activity
The fluorescence properties and anticancer activities of Co(II) complexes of sulfonamide derivatives have been explored. These studies suggest the utility of sulfonamide-based compounds in developing novel anticancer agents with potential diagnostic applications. One such study demonstrated the synthesis of Co(II) complexes with significant in vitro cytotoxicity against the human breast cancer cell line MCF-7 (Vellaiswamy & Ramaswamy, 2017).
Interaction with Hemoglobin
Research into how sulfonamide compounds interact with hemoglobin provides insight into their potential therapeutic uses. A study investigated the binding interactions between synthesized sulfonamide compounds and hemoglobin, indicating implications for drug delivery systems and the understanding of drug-hemoglobin interactions, which are crucial for drug design and development (Naeeminejad, Assaran Darban, Beigoli, Saberi, & Chamani, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-12(21)16-7-4-14(26-16)10-11-19-27(24,25)15-5-2-13(3-6-15)20-17(22)8-9-18(20)23/h2-7,12,19,21H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKGLMRALKSUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)
